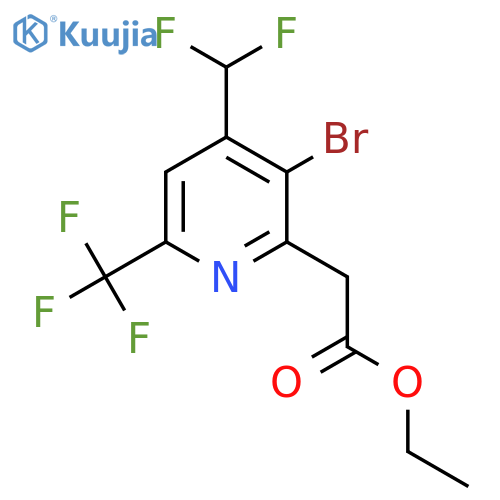Cas no 1807026-28-3 (Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate)

Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate
-
- インチ: 1S/C11H9BrF5NO2/c1-2-20-8(19)4-6-9(12)5(10(13)14)3-7(18-6)11(15,16)17/h3,10H,2,4H2,1H3
- InChIKey: MSVJIPBCJQHYCL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C=C(C(F)(F)F)N=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 339
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 39.2
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055703-250mg |
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate |
1807026-28-3 | 97% | 250mg |
$960.00 | 2022-03-31 | |
| Alichem | A029055703-500mg |
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate |
1807026-28-3 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029055703-1g |
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate |
1807026-28-3 | 97% | 1g |
$3,069.40 | 2022-03-31 |
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetateに関する追加情報
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate (CAS No. 1807026-28-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate, identified by its CAS number 1807026-28-3, is a highly versatile and increasingly significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its bromo, difluoromethyl, and trifluoromethyl substituents on a pyridine core, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The strategic placement of these functional groups not only enhances its reactivity but also contributes to the overall pharmacological properties of the final drug candidates.
The importance of this compound cannot be overstated, especially in the context of modern drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, frequently appearing in bioactive molecules across various therapeutic categories. The introduction of halogen atoms, particularly bromine and fluorine derivatives, introduces unique electronic and steric properties that can fine-tune the binding affinity and metabolic stability of drug candidates. In particular, the combination of 3-bromo, 4-(difluoromethyl), and 6-(trifluoromethyl) groups on the pyridine ring creates a molecular framework that is both synthetically accessible and pharmacologically promising.
Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate. Researchers have leveraged its reactive sites to develop efficient cross-coupling reactions, enabling the construction of complex heterocyclic structures with precision. For instance, palladium-catalyzed Suzuki-Miyaura and Heck reactions have been employed to introduce aryl or vinyl moieties at the brominated position, expanding the structural diversity of potential drug molecules. These transformations are not only high-yielding but also compatible with a range of sensitive functional groups, making them ideal for late-stage functionalization.
The incorporation of fluorinated substituents, such as those present in Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate, has been well-documented for their impact on drug-like properties. Difluoromethylation and trifluoromethylation are particularly valuable strategies in medicinal chemistry due to their ability to enhance lipophilicity, metabolic stability, and binding affinity at biological targets. For example, studies have shown that molecules containing difluoromethyl groups exhibit improved pharmacokinetic profiles, while trifluoromethyl groups can augment receptor binding interactions. This makes Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate an invaluable building block for designing next-generation therapeutics.
In addition to its synthetic utility, Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate has found applications in various therapeutic areas. Its structural features make it particularly relevant in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. By serving as a precursor for more complex scaffolds, this compound enables medicinal chemists to explore novel mechanisms of action and overcome existing resistance profiles. Furthermore, its role in fragment-based drug design has been explored, where small molecular fragments derived from such intermediates can be further optimized to achieve high potency and selectivity.
The growing interest in fluorinated compounds has also spurred innovation in synthetic routes to Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate. Recent literature highlights the development of one-pot procedures that streamline the introduction of multiple fluorinated groups onto the pyridine core. These methods often involve sequential halogenation or metal-mediated fluorination steps, which are both cost-effective and scalable. Such advancements not only reduce the number of synthetic steps but also minimize waste generation, aligning with green chemistry principles.
From a regulatory perspective, Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate benefits from established safety profiles due to its extensive use as an intermediate. However, as with any chemical used in pharmaceutical synthesis, rigorous quality control measures must be implemented to ensure purity and consistency. Manufacturers adhere to stringent guidelines set forth by regulatory agencies such as the FDA and EMA to guarantee that intermediates like this meet the highest standards for use in human health products.
The future prospects for Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate are bright, with ongoing research exploring new applications and synthetic modifications. As drug discovery continues to evolve at an unprecedented pace, compounds like this will remain indispensable tools for medicinal chemists seeking to develop innovative therapies. The combination of its structural versatility and functional group compatibility ensures that it will continue to play a pivotal role in the synthesis of novel pharmaceuticals for years to come.
1807026-28-3 (Ethyl 3-bromo-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetate) 関連製品
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2229185-11-7(6-(3-amino-3-methylbutyl)-2,3-difluoro-N,N-dimethylaniline)
- 125789-08-4(5-Chloro-1H-imidazol-2-amine)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 1354970-57-2(3-{3-(1S)-1-aminoethylphenyl}-1,3-oxazolidin-2-one)
- 2060058-40-2(4-(3-Fluorophenyl)oxane)




